Perfluoroisobenzofuran
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Overview
Description
Perfluoroisobenzofuran is a unique compound characterized by its perfluorinated structure, where all hydrogen atoms in the isobenzofuran molecule are replaced by fluorine atoms. This modification imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields. The compound’s stability and reactivity are significantly influenced by the strong carbon-fluorine bonds, which are among the strongest in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perfluoroisobenzofuran typically involves the fluorination of isobenzofuran derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions and decomposition .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The process must be carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Perfluoroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated derivatives with different functional groups.
Reduction: Reduction reactions can be challenging due to the stability of the carbon-fluorine bonds but can be achieved using strong reducing agents.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace fluorine atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides under controlled conditions.
Major Products: The major products of these reactions include various perfluorinated compounds with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
Perfluoroisobenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex fluorinated molecules.
Biology: Investigated for its potential use in biological imaging and as a probe due to its unique fluorescence properties.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals due to its stability and bio-inertness.
Industry: Utilized in the production of high-performance materials, including coatings, lubricants, and polymers
Mechanism of Action
The mechanism by which perfluoroisobenzofuran exerts its effects is primarily through its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. This stability allows it to interact with various molecular targets without undergoing significant chemical changes. The pathways involved often include interactions with biological membranes and proteins, where the compound’s hydrophobic nature plays a crucial role .
Comparison with Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorobenzene
Comparison: Perfluoroisobenzofuran is unique due to its benzofuran core structure, which imparts distinct chemical properties compared to other perfluorinated compounds. While compounds like PFOA and PFOS are widely studied for their environmental impact and toxicity, this compound’s applications are more focused on specialized industrial and scientific uses. Its unique structure allows for specific interactions and applications that are not possible with other perfluorinated compounds .
Properties
Molecular Formula |
C8F6O |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
1,3,4,5,6,7-hexafluoro-2-benzofuran |
InChI |
InChI=1S/C8F6O/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 |
InChI Key |
FWXTVVRXELBLEI-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(OC(=C1C(=C(C(=C2F)F)F)F)F)F |
Origin of Product |
United States |
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